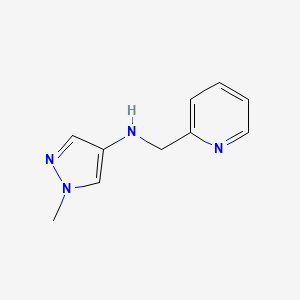1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17876120
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N4 |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-methyl-N-(pyridin-2-ylmethyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11-9/h2-5,7-8,12H,6H2,1H3 |
| Standard InChI Key | ROSCKOAKNGOLRS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine belongs to the pyrazole-amine family, characterized by a five-membered aromatic pyrazole ring fused with a pyridine substituent. The molecular formula is CHN, with a molecular weight of 188.23 g/mol. Key structural features include:
-
A 1-methyl-1H-pyrazol-4-amine core, where the methyl group at the N1 position enhances steric stability.
-
A pyridin-2-ylmethyl side chain attached to the pyrazole’s C4 amine group, introducing π-π stacking capabilities and hydrogen-bonding sites.
The pyridine ring’s nitrogen at the 2-position likely influences electronic distribution, potentially enhancing interactions with biological targets. Comparative analysis with the pyridin-3-ylmethyl analog (CAS 1153971-72-2) reveals that positional isomerism significantly affects molecular geometry and intermolecular interactions .
Synthesis Pathways and Reaction Mechanisms
Substitution Reactions for Pyrazole Functionalization
The synthesis of pyrazole-amine derivatives typically begins with nitro-pyrazole precursors. For example, the patent CN113264919A describes a two-step process for analogous compounds:
-
Nucleophilic aromatic substitution (SAr): 4-Nitro-1H-pyrazole reacts with halogenated pyridines (e.g., 2-methoxy-4-chloropyridine) under basic conditions to form nitro-intermediates .
-
Catalytic hydrogenation: Reduction of the nitro group to an amine using palladium on carbon (Pd/C) or Raney nickel .
Adapting this method, 1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine could be synthesized via:
-
Step 1: Reacting 4-nitro-1-methyl-1H-pyrazole with 2-(chloromethyl)pyridine in the presence of KCO or CsCO to form the nitro intermediate.
-
Step 2: Hydrogenating the intermediate under H (1–3 atm) with a Pd/C catalyst to yield the final amine .
Challenges in Regioselectivity
Pyrazole functionalization at the C4 position often competes with C3/C5 reactivity. Studies on difluoromethylpyrazole derivatives highlight that electron-withdrawing groups (e.g., -CFH) direct substitution to C4, whereas methyl groups may favor C3/C5 without careful temperature control . For 1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, maintaining reaction temperatures below 60°C and using polar aprotic solvents (e.g., DMF) could improve regioselectivity .
Physicochemical Properties
Thermodynamic and Spectroscopic Data
While experimental data for this compound is unavailable, analogs provide benchmarks:
| Property | Analog (CHN) | Difluoromethylpyrazole |
|---|---|---|
| Molecular Weight | 188.23 g/mol | 229.20 g/mol |
| Melting Point | Not reported | 142–144°C |
| LogP (Predicted) | 1.8 | 2.3 |
| Hydrogen Bond Donors | 1 | 1 |
The lower logP value compared to difluoromethyl derivatives suggests improved aqueous solubility, advantageous for pharmacological applications.
Crystallographic Insights
Crystal structures of related pyrazolamides (e.g., 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide) reveal planar pyrazole rings with dihedral angles <5° relative to attached aromatic systems . Intermolecular N–H⋯N hydrogen bonds form one-dimensional chains, a feature likely conserved in 1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, influencing solid-state stability .
Research Gaps and Future Directions
-
Synthetic Optimization: Current methods for analogs require >48 hours for hydrogenation . Screening transition metal catalysts (e.g., PtO) may accelerate reduction.
-
Target Identification: Computational docking studies using PyRx or AutoDock Vina could predict binding affinities for kinases or GPCRs.
-
Toxicological Profiling: Ames tests and hepatocyte assays are needed to evaluate mutagenicity and hepatic clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume